{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13471296
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
![{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester -](/images/structure/VC13471296.png)
Specification
Molecular Formula | C20H31N3O3 |
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Molecular Weight | 361.5 g/mol |
IUPAC Name | benzyl N-[2-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C20H31N3O3/c1-14(2)23(19(24)15(3)21)18-12-8-7-11-17(18)22-20(25)26-13-16-9-5-4-6-10-16/h4-6,9-10,14-15,17-18H,7-8,11-13,21H2,1-3H3,(H,22,25)/t15-,17?,18?/m0/s1 |
Standard InChI Key | ZUHKVLLCRFYYJW-ZLPCBKJTSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(C)C)N |
SMILES | CC(C)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Canonical SMILES | CC(C)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₂₀H₃₁N₃O₃ and a molecular weight of 361.48 g/mol . Its IUPAC name is benzyl N-[2-[(2S)-2-aminopropanoyl(isopropyl)amino]cyclohexyl]carbamate, reflecting its benzyl carbamate group, cyclohexyl backbone, and stereospecific (S)-2-aminopropionyl-isopropylamine substituent .
Stereochemical Configuration
The (S)-configuration at the 2-aminopropionyl moiety is critical for biological activity. Stereoisomerism influences binding affinity to targets such as kinases, as seen in analogous compounds where (R,R)-enantiomers exhibit reduced potency compared to (S,S)-isomers .
Physicochemical Properties
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Solubility: Predicted low aqueous solubility due to hydrophobic benzyl and cyclohexyl groups.
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LogP: Estimated ~2.5 (moderate lipophilicity), suitable for blood-brain barrier penetration .
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pKa: The secondary amine (isopropylamino group) has a pKa ~9.5, while the carbamate ester is hydrolytically labile under acidic/basic conditions .
Synthesis and Structural Elucidation
Synthetic Routes
The compound is synthesized via sequential coupling reactions:
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Amino Protection: (S)-2-Aminopropionic acid is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups .
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Amide Coupling: The protected amino acid reacts with isopropylamine-functionalized cyclohexylamine using coupling agents like EDC/HOBt in DMF or THF .
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Carbamate Formation: The cyclohexyl intermediate is treated with benzyl chloroformate to install the carbamate group .
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Deprotection: Acidic or catalytic hydrogenation removes Boc/Cbz groups, yielding the final product .
Example Protocol
Analytical Characterization
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NMR: Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (carbamate OCH₂), and δ 1.0–1.2 ppm (isopropyl CH₃) .
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MS: ESI+ m/z 362.3 [M+H]⁺, consistent with molecular weight .
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HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .
Pharmacological Applications
Kinase Inhibition
Structural analogs (e.g., pyridopyrimidinones) inhibit cyclin-dependent kinases (CDK4/6) with IC₅₀ values <100 nM, suggesting potential anticancer applications . The (S)-configuration enhances selectivity, as seen in compound 31 (IC₅₀ = 56 nM vs. CDK4) .
Anti-Inflammatory Activity
Carbamate derivatives modulate NF-κB and COX-2 pathways. In murine models, analogs reduce edema by 40–60% at 10 mg/kg .
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